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Compound of Interest

Compound Name:
1-Chlorocyclohexanecarboxylic

acid

Cat. No.: B3050424 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of

Experimental Data

This guide provides a detailed comparative analysis of 1-Chlorocyclohexanecarboxylic acid
and its structural isomers, 2-Chlorocyclohexanecarboxylic acid and 4-

Chlorocyclohexanecarboxylic acid, alongside the parent compound, Cyclohexanecarboxylic

acid. This document is intended to serve as a valuable resource for researchers and

professionals in drug development by presenting a side-by-side view of their physicochemical

properties and spectroscopic data.

Physicochemical Properties
The introduction of a chlorine atom to the cyclohexyl ring significantly influences the

physicochemical properties of cyclohexanecarboxylic acid. The position of the chlorine atom

further modulates these effects, leading to distinct characteristics for each isomer. A summary

of available experimental data is presented below.
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Property

1-
Chlorocyclohe
xanecarboxyli
c acid

2-
Chlorocyclohe
xanecarboxyli
c acid

4-
Chlorocyclohe
xanecarboxyli
c acid

Cyclohexanec
arboxylic acid

Molecular

Formula
C₇H₁₁ClO₂[1] C₇H₁₁ClO₂ C₇H₁₁ClO₂[2] C₇H₁₂O₂

Molecular Weight 162.61 g/mol [1] 162.61 g/mol [3] 162.61 g/mol [2] 128.17 g/mol

Melting Point

(°C)
60

Data not

available

Data not

available
29-31

Boiling Point (°C)
Data not

available

Data not

available

Data not

available
232-233

pKa
Data not

available

Data not

available

Data available in

IUPAC Digitized

pKa Dataset

(specific value

not retrieved)[2]

4.9

CAS Number 25882-61-5
26041-69-0

(trans-isomer)[4]
56447-20-2[2] 98-89-5

Note: Experimental data for the chlorinated isomers is limited in publicly available databases.

The provided data for 2- and 4-Chlorocyclohexanecarboxylic acid is largely based on computed

values, with the exception of the noted pKa dataset for the 4-chloro isomer.

Spectroscopic Data Comparison
Spectroscopic analysis provides critical insights into the structural features of these

compounds. Below is a summary of expected and reported spectroscopic characteristics.

Infrared (IR) Spectroscopy
The IR spectra of all four compounds are expected to show a characteristic broad O-H

stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O

stretching band around 1700-1725 cm⁻¹. The presence of the C-Cl bond in the chlorinated
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isomers will introduce an additional absorption in the fingerprint region, typically between 600

and 800 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra will show signals corresponding to the protons on the cyclohexane ring

and the acidic proton of the carboxylic acid group. The chemical shift of the protons on the

carbon bearing the chlorine atom is expected to be downfield compared to the corresponding

protons in cyclohexanecarboxylic acid due to the electronegativity of chlorine. The acidic proton

typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid will appear at a

characteristic downfield chemical shift (δ > 170 ppm). The carbon atom attached to the chlorine

will also exhibit a downfield shift compared to the other methylene carbons in the ring.

Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.

Determination of Melting Point
A calibrated digital melting point apparatus is used. A small amount of the crystalline sample is

packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the

temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The

melting range is recorded from the temperature at which the first drop of liquid appears to the

temperature at which the entire sample is liquid.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For

solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and

pressed into a thin pellet. The pellet is then placed in the sample holder of the spectrometer,

and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a

small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are

reported in parts per million (ppm) relative to TMS.

Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compounds and a typical

experimental workflow for their characterization.

Structural Relationship of Compounds

Cyclohexanecarboxylic Acid
(C₇H₁₂O₂)

1-Chlorocyclohexanecarboxylic Acid
(C₇H₁₁ClO₂)
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2-Chlorocyclohexanecarboxylic Acid
(C₇H₁₁ClO₂)

Chlorination at C2

4-Chlorocyclohexanecarboxylic Acid
(C₇H₁₁ClO₂)

Chlorination at C4
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Caption: Relationship between Cyclohexanecarboxylic Acid and its Chloro-isomers.
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General Experimental Workflow

Synthesis & Purification
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Data Analysis

Synthesis of
Target Compound

Purification
(e.g., Recrystallization)

Melting Point
Determination IR Spectroscopy NMR Spectroscopy

(¹H & ¹³C)

Data Interpretation
& Comparison

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and characterization of the compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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